![molecular formula C8H8BrClS B1267256 1-溴-4-[(2-氯乙基)硫基]苯 CAS No. 16181-14-9](/img/structure/B1267256.png)

1-溴-4-[(2-氯乙基)硫基]苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

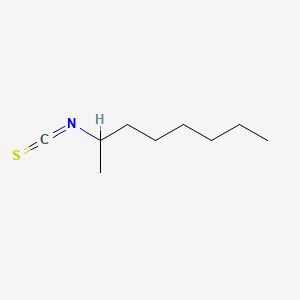

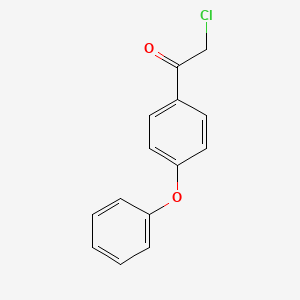

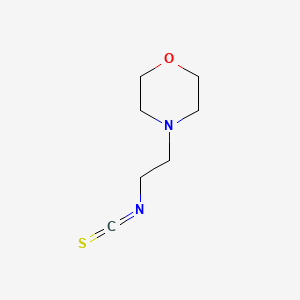

"1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene" is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications in synthesis and materials science. Its structure contains a bromine atom and a 2-chloroethylsulfanyl group attached to a benzene ring, making it a versatile precursor for various chemical transformations.

Synthesis Analysis

The synthesis of related brominated and sulfanyl-containing benzene derivatives often involves nucleophilic substitution reactions, where an aromatic bromide reacts with sulfanyl groups in the presence of suitable catalysts or under specific conditions. For instance, reactions with different electrophiles in the presence of zinc metal can yield various sulfone compounds, demonstrating the versatility of brominated precursors in multi-coupling reactions (Auvray, Knochel, & Normant, 1985).

Molecular Structure Analysis

The molecular structure of such compounds can be characterized by spectroscopic methods like NMR, IR, and sometimes XRD analysis. These techniques provide insights into the steric configuration, which can influence the compound's reactivity and interaction with other molecules. For example, the steric configuration of 1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene derivatives can hinder tight intermolecular packing, affecting their solid-state properties (Liang Zuo-qi, 2015).

科学研究应用

分子电子学构建模块

1-溴-4-[(2-氯乙基)硫基]苯被用作合成用于电子应用的分子导线的前体。像这种化合物这样的芳基溴化物可作为创建寡聚(苯乙烯乙炔)和寡聚(苯乙烯乙炔)导线的高效构建模块,这些导线是分子电子学的关键组成部分(Stuhr-Hansen et al., 2005)。

荧光化合物的合成

该化合物已被用于通过Wittig-Horner反应合成1-溴-4-(2,2-二苯乙烯基)苯,展示出显著的光致发光性能。它在溶液和固态中均表现出强烈的荧光强度,显示出在需要荧光的材料中的潜在应用(Liang Zuo-qi, 2015)。

非肽小分子拮抗剂的合成

在制药研究领域,1-溴-4-[(2-氯乙基)硫基]苯衍生物已被合成为非肽CCR5拮抗剂的前体。这些化合物因其潜在的生物活性而备受关注,尽管它们与直接药物使用无关(Bi, 2015)。

有机金属化学

该化合物用于合成轴手性rac-1-(2-甲基-1H-茚-3-基)-2-(甲硫基)萘,这是形成复杂有机金属结构的前体。这些结构在催化和材料科学中具有应用(Baker et al., 2012)。

属性

IUPAC Name |

1-bromo-4-(2-chloroethylsulfanyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFUHWBFQAXYSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCCCl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308153 |

Source

|

| Record name | 1-bromo-4-[(2-chloroethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene | |

CAS RN |

16181-14-9 |

Source

|

| Record name | NSC202560 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-4-[(2-chloroethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromodibenzo[b,d]furan](/img/structure/B1267186.png)

![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B1267197.png)